molecular formula C17H37N7O4 B1204265 N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide

N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide

Cat. No.: B1204265
M. Wt: 403.5 g/mol
InChI Key: GDVNLLJNADMLLR-UHFFFAOYSA-N
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Description

It exhibits a broad spectrum of biological activities, including antibacterial, antitumor, and immunosuppressive properties . This compound has garnered significant interest due to its potential therapeutic applications, particularly in oncology and immunology.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide is typically prepared through fermentation using Bacillus laterosporus. The fermentation process involves culturing the bacterium in a nutrient-rich medium under controlled conditions. The medium usually contains glycerol, peptone, and yeast extract, and the pH is maintained around 7.4 .

Industrial Production Methods: For industrial-scale production, the fermentation process is optimized to maximize yield. This involves scaling up the fermentation in large bioreactors, followed by extraction and purification of the antibiotic. The purification process often includes techniques such as solvent extraction, chromatography, and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its stability or activity.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its therapeutic properties.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce halogenated or alkylated groups .

Scientific Research Applications

N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide antibiotics and their chemical modifications.

    Biology: Investigated for its antibacterial and antitumor activities, as well as its effects on immune cells.

    Medicine: Explored as a potential therapeutic agent for treating bacterial infections, cancers, and autoimmune diseases.

    Industry: Utilized in the development of new antibiotics and immunosuppressive drugs.

Mechanism of Action

The mechanism of action of N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide involves multiple pathways:

Comparison with Similar Compounds

Uniqueness: N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide is unique due to its combined antibacterial, antitumor, and immunosuppressive properties.

Properties

Molecular Formula

C17H37N7O4

Molecular Weight

403.5 g/mol

IUPAC Name

N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide

InChI

InChI=1S/C17H37N7O4/c18-7-5-9-21-8-3-4-10-22-15(27)16(28)24-14(26)12-13(25)6-1-2-11-23-17(19)20/h13,16,21,25,28H,1-12,18H2,(H,22,27)(H,24,26)(H4,19,20,23)

InChI Key

GDVNLLJNADMLLR-UHFFFAOYSA-N

Canonical SMILES

C(CCN=C(N)N)CC(CC(=O)NC(C(=O)NCCCCNCCCN)O)O

Synonyms

1-amino-19-guanidino-11,15-dihydroxy-4,9,12-triazanonadecane-10,13-dione
spergualin

Origin of Product

United States

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